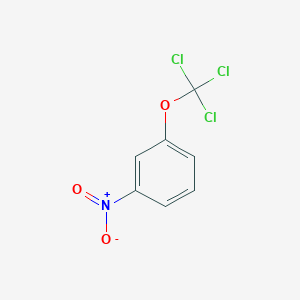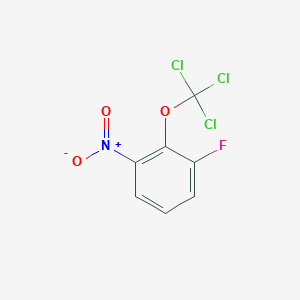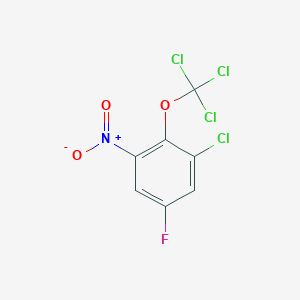![molecular formula C14H18N2O2 B1402230 5-(Cbz-amino)-2-azaspiro[3.3]heptane CAS No. 1352546-84-9](/img/structure/B1402230.png)
5-(Cbz-amino)-2-azaspiro[3.3]heptane
Overview
Description
5-(Cbz-amino)-2-azaspiro[3.3]heptane, also known as CBZ-ASP, is an important synthetic molecule with a wide range of applications in scientific research. It is a cyclic compound containing a spiro ring and an amino group, and it is used as a starting material for the synthesis of a variety of compounds. CBZ-ASP is a versatile compound that has been used in the synthesis of drugs, peptides, and other compounds. It has also been used in the study of biochemical and physiological processes, and as a tool to investigate the mechanism of action of drugs and other compounds.
Scientific Research Applications
Synthesis of Novel Amino Acids
Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, to contribute to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Development of Antibacterial Agents
Kimura et al. (1994) worked on synthesizing chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones with significant potency against various bacteria, exploring the stereochemical structure-activity relationships of these compounds (Kimura et al., 1994).
Synthesis for Drug Discovery
Guerot, Tchitchanov, Knust, and Carreira (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including methods for efficiently creating these building blocks for drug discovery (Guerot et al., 2011).
Synthesis of Novel Quinolines for Respiratory Pathogens
Odagiri et al. (2013) designed and synthesized novel quinoline derivatives, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, demonstrating potent in vitro and in vivo antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
Reductive Cleavage and Transformations in Organic Chemistry
Molchanov and Tran (2016) explored the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of bi- or tricyclic lactams or lactones, which are important in organic synthesis (Molchanov & Tran, 2016).
Development of Dopamine D3 Receptor Antagonists
Micheli et al. (2016) developed a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, highlighting their potential for therapeutic applications (Micheli et al., 2016).
Design of JAK1-Selective Inhibitors
Chough et al. (2018) identified a JAK1 selective inhibitor, showcasing the structural design based on a combination of key molecular components, including 5-azaspiro[2.4]heptan-7-amine (Chough et al., 2018).
Mechanism of Action
Target of Action
The primary target of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core, a key component of this compound, has been incorporated into various drugs, including the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . These drugs target different proteins and receptors, suggesting that the spiro[3.3]heptane core could potentially interact with a wide range of targets.
Mode of Action
The exact mode of action of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core is known to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This suggests that the compound might interact with its targets in a similar manner to these phenyl ring-containing drugs.
Biochemical Pathways
The specific biochemical pathways affected by 5-(Cbz-amino)-2-azaspiro[3Given that the spiro[33]heptane core has been incorporated into various drugs, it’s plausible that this compound could affect a variety of biochemical pathways depending on its specific target .
Result of Action
The molecular and cellular effects of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core has been shown to retain the bioactivity of the drugs it’s incorporated into . This suggests that 5-(Cbz-amino)-2-azaspiro[3.3]heptane could potentially have similar effects, depending on its specific target.
Biochemical Analysis
Biochemical Properties
5-(Cbz-amino)-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structures of FDA-approved anticancer drugs such as vorinostat and sonidegib, where it replaces the phenyl ring . The interactions between this compound and these biomolecules are primarily based on its ability to mimic the structural and electronic properties of the phenyl ring, thereby retaining the bioactivity of the original compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression that promote cell cycle arrest and apoptosis . This compound’s ability to affect cellular metabolism and signaling pathways makes it a promising candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context. For instance, its incorporation into vorinostat allows it to inhibit histone deacetylases, leading to increased acetylation of histone proteins and changes in gene expression . These molecular interactions are crucial for the compound’s bioactivity and therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of active research, with studies indicating that it can influence various aspects of cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its bioactivity and therapeutic efficacy . Research has shown that this compound can be efficiently transported to target tissues, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets and exerts its bioactivity effectively . Understanding these subcellular dynamics is crucial for optimizing the compound’s therapeutic applications .
Properties
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMZHHMKRRHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)



![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)






![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)

